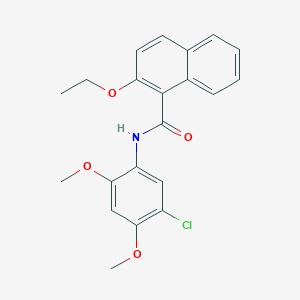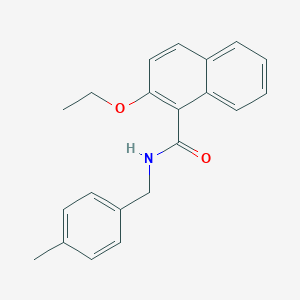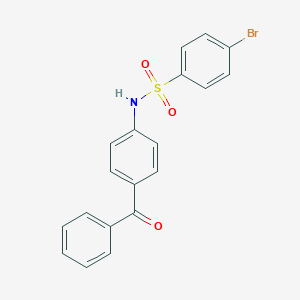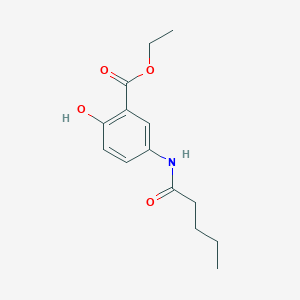![molecular formula C30H27ClN2O2 B308979 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308979.png)
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide, also known as DPPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. Specifically, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide may be able to alter the expression of genes involved in cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells and neurodegenerative diseases, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antioxidant effects, which may be beneficial in the treatment of a variety of diseases.
实验室实验的优点和局限性
One advantage of using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide in lab experiments is that it is relatively easy to synthesize and is commercially available. Additionally, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been shown to be relatively stable and has a long shelf life. However, one limitation of using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
未来方向
There are a number of future directions for research on 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide. One area of interest is in the development of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide analogs that may have improved efficacy or fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide and to identify the specific genes and pathways that are affected by the compound. Finally, clinical trials are needed to determine the safety and efficacy of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide in humans, particularly in the treatment of cancer and neurodegenerative diseases.
合成方法
The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,3-diphenylpropanoic acid followed by reduction of the nitro group to form the amine. The amine is then coupled with N-(2-phenylethyl)benzamide under appropriate conditions to yield 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide.
科学研究应用
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. Additionally, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
属性
产品名称 |
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide |
|---|---|
分子式 |
C30H27ClN2O2 |
分子量 |
483 g/mol |
IUPAC 名称 |
4-chloro-3-(3,3-diphenylpropanoylamino)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C30H27ClN2O2/c31-27-17-16-25(30(35)32-19-18-22-10-4-1-5-11-22)20-28(27)33-29(34)21-26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-17,20,26H,18-19,21H2,(H,32,35)(H,33,34) |
InChI 键 |
NKZGVZOQZSBBTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
